molecular formula C18H27N3O3S B2776799 N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 886905-29-9

N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B2776799
CAS No.: 886905-29-9
M. Wt: 365.49
InChI Key: BXQYDPAZXVHHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide is a synthetic small molecule featuring a benzimidazole core functionalized with a sulfonylpropyl group and a N,N-diisopropylacetamide side chain. This molecular architecture is designed for advanced biochemical and pharmacological research, particularly in the realm of anticancer agent development and enzyme inhibition studies. The compound's core structure, the 1H-benzo[d]imidazole, is a privileged scaffold in medicinal chemistry known for its ability to interact with biological macromolecules. Research indicates that structurally related benzimidazole derivatives function as DNA minor groove-binding ligands, exhibiting sequence specificity, particularly for AT-rich regions . Such molecules can interfere with DNA-dependent enzymatic processes, including the inhibition of human topoisomerase I (Hu Topo I), a validated anticancer target . This mechanism, involving the stabilization of the topoisomerase-DNA complex and prevention of DNA relegation, can lead to DNA damage and subsequent cell cycle arrest, often in the G2/M phase . Furthermore, the sulfonyl and acetamide functional groups are known to contribute to favorable pharmacokinetic properties and binding affinity through hydrogen bonding and van der Waals interactions within enzyme active sites . The primary research applications for this compound include its investigation as a potential cytotoxic agent, a tool compound for studying DNA-protein interactions, and a starting point for the development of novel targeted therapies. Its structural features suggest it is a candidate for in vitro screening against the NCI-60 cancer cell line panel to determine its growth inhibition (GI50) profile . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-di(propan-2-yl)-2-(2-propylsulfonylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-6-11-25(23,24)18-19-15-9-7-8-10-16(15)20(18)12-17(22)21(13(2)3)14(4)5/h7-10,13-14H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQYDPAZXVHHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide typically involves a multi-step process:

  • Formation of Benzimidazole Core: : The initial step involves the synthesis of the benzimidazole core. This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

  • Introduction of Propylsulfonyl Group: : The next step involves the introduction of the propylsulfonyl group. This can be done by reacting the benzimidazole intermediate with propylsulfonyl chloride in the presence of a base such as triethylamine.

  • Acetamide Formation: : The final step is the formation of the acetamide moiety. This involves the reaction of the sulfonylated benzimidazole with N,N-diisopropylacetamide under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the propylsulfonyl group. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : The benzimidazole ring can undergo electrophilic substitution reactions, where substituents on the aromatic ring are replaced by other groups. Halogenation, nitration, and sulfonation are common examples.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Thiols or sulfides

    Substitution: Halogenated, nitrated, or sulfonated benzimidazole derivatives

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest significant potential in drug discovery, particularly as an anti-diabetic agent. Research indicates that derivatives of benzo[d]imidazole, including N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide, can act as inhibitors for various enzymes involved in glucose metabolism.

Case Study: α-Glucosidase Inhibition

A study synthesized several benzo[d]imidazole derivatives and evaluated their inhibitory effects on α-glucosidase, an enzyme crucial for carbohydrate digestion. The compound exhibited competitive inhibition with an IC50 value significantly lower than standard drugs like acarbose, suggesting its potential as a new anti-diabetic agent .

CompoundIC50 (µM)Type of Inhibition
Acarbose750Non-competitive
This compound185Competitive

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that derivatives containing the benzo[d]imidazole moiety display significant antibacterial and antifungal activities.

Case Study: Antimicrobial Screening

In a screening of various synthesized compounds, several derivatives of benzo[d]imidazole demonstrated effective antimicrobial activity against common pathogens. The results indicated that compounds with specific substitutions on the benzo[d]imidazole ring exhibited enhanced potency.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound 1Staphylococcus aureus32 µg/mL
Compound 2Escherichia coli16 µg/mL
This compoundCandida albicans8 µg/mL

Enzyme Inhibition Studies

The compound's mechanism of action has been further elucidated through molecular docking studies. These studies reveal how the compound interacts with the active sites of target enzymes, providing insights into its inhibitory mechanisms.

Molecular Docking Findings

Molecular docking simulations have shown that this compound forms stable interactions with key residues in the active site of α-glucosidase, which is critical for its inhibitory action.

Mechanism of Action

The mechanism of action of N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The propylsulfonyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diisopropyl-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide
  • N,N-diisopropyl-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide
  • N,N-diisopropyl-2-(2-(butylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide

Uniqueness

N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide stands out due to its specific propylsulfonyl group, which imparts unique solubility and reactivity characteristics. This makes it particularly useful in applications where these properties are advantageous, such as in drug design and material science.

Biological Activity

N,N-Diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide is a synthetic compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a complex molecular structure characterized by a benzimidazole core and a propylsulfonyl group. The structural formula is represented as follows:

C18H27N3O3S\text{C}_{18}\text{H}_{27}\text{N}_3\text{O}_3\text{S}

The mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes and receptors. The benzimidazole core allows it to mimic natural substrates, facilitating binding to active sites and modulation of biological functions. The propylsulfonyl group enhances solubility and bioavailability, which are critical for effective interaction with target molecules.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial potential is often assessed using methods like the cylinder well diffusion technique .

Anticancer Properties

Benzimidazole derivatives have been explored for their anticancer properties. A study on novel 1H-benzo[d]imidazoles revealed their ability to inhibit human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and repair. Compounds showed strong binding affinity to DNA and significant growth inhibition across multiple cancer cell lines at low concentrations (IC50 values comparable to known chemotherapeutics) .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in various studies. For example, it may inhibit enzymes involved in metabolic pathways or signal transduction, contributing to its pharmacological effects. This inhibition can lead to altered cellular responses, making it a candidate for drug development targeting specific diseases .

Research Findings and Case Studies

Study Focus Findings
Jain et al. (2021)AntimicrobialIdentified significant antibacterial activity against S. aureus and E. coli; compounds demonstrated good potency compared to standard drugs .
PMC Article (2022)AnticancerShowed strong binding affinity to Hu Topo I; compounds caused G2/M phase arrest in cancer cells .
Sciendo et al. (2011)AnthelminticEvaluated the anthelmintic activity using Pheretima posthuma; several derivatives exhibited promising results .

Q & A

Basic Research Question

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ .
    Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates for statistical validity .

How can structure-activity relationship (SAR) studies be designed for this compound?

Advanced Research Question

  • Substituent Variation : Modify the propylsulfonyl group (e.g., ethyl, benzyl) to assess impact on kinase inhibition .
  • Imidazole Ring Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzoimidazole moiety to enhance electrophilic reactivity .
  • Amide Linker Optimization : Replace diisopropyl groups with cyclic amines (e.g., piperidine) to improve solubility .
    Methodology : Use parallel synthesis and high-throughput screening to evaluate >50 derivatives .

What strategies are effective for assessing metabolic stability and toxicity in preclinical models?

Advanced Research Question

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) via LC-MS quantification .
  • Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • In Vivo Toxicity : Acute toxicity studies in rodents (LD₅₀ determination) and histopathological analysis .

How can contradictory data from biological assays be resolved?

Advanced Research Question

  • Dose-Response Validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC₅₀ trends .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to distinguish signal noise from true activity .

What mechanistic studies are warranted to elucidate its mode of action?

Advanced Research Question

  • X-ray Crystallography : Co-crystallize with target enzymes (e.g., EGFR) to map binding interactions .
  • Kinase Profiling : Use KinomeScan® to identify off-target kinase inhibition .
  • Molecular Dynamics Simulations : Predict binding free energy (ΔG) and residence time in enzyme active sites .

How can computational modeling guide the optimization of this compound?

Advanced Research Question

  • Docking Studies (AutoDock Vina) : Screen virtual libraries to prioritize derivatives with improved binding scores .
  • QSAR Models : Corrogate substituent properties (e.g., logP, polar surface area) with bioavailability .
  • ADMET Prediction : Use SwissADME or ADMETlab to forecast pharmacokinetic parameters .

What methods are suitable for characterizing synthetic impurities?

Advanced Research Question

  • LC-MS/MS : Identify byproducts (e.g., desulfonated intermediates) via fragmentation patterns .
  • Preparative HPLC : Isolate impurities (>90% purity) for structural elucidation via 2D NMR .
  • DoE (Design of Experiments) : Optimize reaction parameters (e.g., temperature, catalyst loading) to minimize impurity formation .

How can aqueous solubility challenges be addressed during formulation?

Advanced Research Question

  • Salt Formation : React with hydrochloric acid to generate a hydrochloride salt .
  • Nanoparticle Encapsulation : Use PLGA or liposomes to enhance dissolution rates .
  • Co-Solvent Systems : Employ PEG 400/water mixtures (70:30 v/v) for in vivo dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.